Quassin

Catalog No.
S540814
CAS No.
76-78-8
M.F
C22H28O6
M. Wt
388.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quassin

CAS Number

76-78-8

Product Name

Quassin

IUPAC Name

(2S,6S,9R,13R,17S)-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,11,16-trione

Molecular Formula

C22H28O6

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C22H28O6/c1-10-7-14(26-5)20(25)22(4)12(10)8-15-21(3)13(9-16(23)28-15)11(2)18(27-6)17(24)19(21)22/h7,10,12-13,15,19H,8-9H2,1-6H3/t10-,12?,13+,15-,19?,21-,22+/m1/s1

InChI Key

IOSXSVZRTUWBHC-IKADVIOHSA-N

SMILES

CC1C=C(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)OC

Solubility

Soluble in DMSO

Synonyms

Quassin; (+)-Quassin

Canonical SMILES

CC1C=C(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)OC

Isomeric SMILES

C[C@@H]1C=C(C(=O)[C@]2(C1C[C@@H]3[C@@]4(C2C(=O)C(=C([C@@H]4CC(=O)O3)C)OC)C)C)OC

Description

The exact mass of the compound Quassin is 388.1886 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36342. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Quassins - Supplementary Records. It belongs to the ontological category of triterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Denaturant. However, this does not mean our product can be used or applied in the same or a similar way.

Bitter Receptor Antagonist:

Quassin exhibits a strong bitter taste due to its interaction with bitter taste receptors (TAS2Rs) on the tongue. Research suggests it acts as a bitter taste antagonist, blocking the binding of other bitter compounds to these receptors []. This property has led to investigations into its potential use for taste modification and development of anti-obesity drugs [, ].

Insecticidal Properties:

Studies have shown that Quassin possesses insecticidal activity against various insect pests. Its mode of action is not fully understood, but it might disrupt insect nerve function []. This has led to research exploring its potential as a natural insecticide for agricultural applications [, ].

Antiparasitic Potential:

Research suggests that Quassin might have antiparasitic properties. Studies have shown activity against protozoan parasites like Leishmania, which cause Leishmaniasis []. Further investigations are needed to understand its potential as an antiparasitic agent [].

Quassin is a naturally occurring compound classified as a quassinoid, which are a group of bitter compounds derived from plants in the Simarubaceae family. It was first isolated from the bark of the Quassia amara tree, commonly known as the bitterwood tree, in 1937, with its chemical structure elucidated in 1961. Quassin is characterized by its extremely bitter taste, being approximately 50 times more bitter than quinine, with a bitter threshold of 0.08 parts per million . Structurally, quassin is a triterpene lactone with a complex tetracyclic framework that consists of 20 carbon atoms .

Typical of triterpenes and quassinoids. Notably, it can participate in:

  • Diels-Alder Reactions: Quassin can be synthesized using modern Diels-Alder reactions involving quinone intermediates .
  • Aldol Reactions: These reactions are crucial in constructing the tetracyclic framework during synthetic pathways .
  • Functional Group Transformations: Quassin's structure allows for various functional group modifications, which are essential for total synthesis strategies .

Quassin exhibits several biological activities:

  • Antifeedant and Insecticidal Properties: It has been shown to deter feeding in insects and exhibit insecticidal effects, making it useful in pest management .
  • Anticancer Potential: Some studies suggest that quassinoids, including quassin, may possess anticancer properties, although quassin itself is less active compared to other quassinoids .
  • Antimicrobial Effects: Quassin has demonstrated antiviral and amoebicidal activities in various experimental studies .

The total synthesis of quassin has been achieved through several methods:

  • From Carvone: A notable method involves synthesizing (+)-quassin from (S)-(+)-carvone through a series of 28 steps, utilizing key reactions such as aldol reactions and intramolecular Diels-Alder reactions .
  • Functional Group Protection Strategies: Recent syntheses have employed strategies for protecting functional groups to facilitate selective transformations during the synthesis process .

Quassin has several applications due to its unique properties:

  • Food Industry: Due to its intense bitterness, quassin is used as a flavoring agent in beverages and food products .
  • Traditional Medicine: Extracts from Quassia amara, containing quassin, have been used traditionally for their medicinal properties, including digestive aids and anti-parasitic treatments .
  • Pest Control: Its insecticidal properties make it a candidate for use in natural pest control solutions .

Quassin belongs to a broader class of compounds known as quassinoids. Here are some similar compounds along with their unique characteristics:

CompoundSourceUnique Characteristics
NeoquassinQuassia amaraSimilar bitter properties but differs structurally from quassin.
18-HydroxyquassinQuassia amaraExhibits similar biological activities but has different functional groups.
IsoquassinPicrasma excelsaKnown as picrasmin; structurally distinct but shares some biological activities with quassin.

Quassin stands out due to its extreme bitterness and specific structural features that differentiate it from other quassinoids, making it particularly valuable in both culinary and medicinal contexts .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Exact Mass

388.18858861 g/mol

Monoisotopic Mass

388.18858861 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Melting Point

221 - 222 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QP1YAK6QGK

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 10 of 11 companies (only ~ 9.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

76-78-8

Wikipedia

Quassin

Use Classification

Cosmetics -> Denaturant

General Manufacturing Information

Picrasa-2,12-diene-1,11,16-trione, 2,12-dimethoxy-: INACTIVE

Dates

Modify: 2023-08-15
1: Evans DA, Raj RK. Larvicidal efficacy of Quassin against Culex quinquefasciatus. Indian J Med Res. 1991 Sep;93:324-7. PubMed PMID: 1778621.
2: Evans DA, Kaleysa RR. Effect of quassin on the metabolism of catecholamines in different life cycle stages of Culex quinquefasciatus. Indian J Biochem Biophys. 1992 Aug;29(4):360-3. PubMed PMID: 1427964.
3: Njar VC, Alao TO, Okogun JI, Raji Y, Bolarinwa AF, Nduka EU. Antifertility activity of Quassia amara: quassin inhibits the steroidogenesis in rat Leydig cells in vitro. Planta Med. 1995 Apr;61(2):180-2. PubMed PMID: 7753928.
4: Shing TK, Jiang Q. Total synthesis of (+)-quassin. J Org Chem. 2000 Oct 20;65(21):7059-69. PubMed PMID: 11031029.
5: Lang'at-Thoruwa C, Kirby GC, Phillipson JD, Warhurst DC, Watt RA, Wright CW. Enhancement of the antiplasmodial activity of quassin by transformation into a gamma-lactone. J Nat Prod. 2003 Nov;66(11):1486-9. PubMed PMID: 14640524.
6: Cosmetic Ingredient Review Expert Panel. Final report of the safety assessment of Alcohol Denat., including SD Alcohol 3-A, SD Alcohol 30, SD Alcohol 39, SD Alcohol 39-B, SD Alcohol 39-C, SD Alcohol 40, SD Alcohol 40-B, and SD Alcohol 40-C, and the denaturants, Quassin, Brucine Sulfate/Brucine, and Denatonium Benzoate. Int J Toxicol. 2008;27 Suppl 1:1-43. doi: 10.1080/10915810802032388. Review. PubMed PMID: 18569160.
7: Bhattacharjee S, Gupta G, Bhattacharya P, Mukherjee A, Mujumdar SB, Pal A, Majumdar S. Quassin alters the immunological patterns of murine macrophages through generation of nitric oxide to exert antileishmanial activity. J Antimicrob Chemother. 2009 Feb;63(2):317-24. doi: 10.1093/jac/dkn479. Epub 2008 Nov 25. PubMed PMID: 19036753.
8: Mishra K, Chakraborty D, Pal A, Dey N. Plasmodium falciparum: in vitro interaction of quassin and neo-quassin with artesunate, a hemisuccinate derivative of artemisinin. Exp Parasitol. 2010 Apr;124(4):421-7. doi: 10.1016/j.exppara.2009.12.007. Epub 2009 Dec 29. PubMed PMID: 20036657.
9: Raji Y, Akinola A, Oyeyipo IP, Femi-Akinlosotu O. Reproductive activities of female albino rats treated with quassin, a bioactive triterpenoid from stem bark extract of Quassia amara. Niger J Physiol Sci. 2010 Nov 24;25(2):95-102. PubMed PMID: 22314945.
10: Raji Y. Effects of bioactive principles from stem bark extract of Quassia amara, Quassin and 2-methoxycanthine-6-one, on haematological parameters in albino rats. Niger J Physiol Sci. 2010 Nov 28;25(2):103-6. PubMed PMID: 22314946.
11: Sarais G, Cossu M, Vargiu S, Cabras P, Caboni P. Liquid chromatography electrospray ionization tandem mass spectrometric determination of quassin and neoquassin in fruits and vegetables. J Agric Food Chem. 2010 Mar 10;58(5):2807-11. doi: 10.1021/jf903953z. PubMed PMID: 20196620.
12: Nishizaki Y, Tada A, Ishizuki K, Ito Y, Onoda A, Sugimoto N, Akiyama H. [Development of a Novel Method for Quantifying Quassin and Neoquassin in Jamaica Quassia Extracts Using the Molar Absorption Coefficient Ratio]. Shokuhin Eiseigaku Zasshi. 2015;56(5):185-93. doi: 10.3358/shokueishi.56.185. Japanese. PubMed PMID: 26537647.

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